N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-2-22-15-6-3-4-7-17(15)25-16-10-9-13(12-14(16)20(22)24)21-19(23)18-8-5-11-26-18/h3-12H,2H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABUKRJGGMGMFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly as an angiogenesis inhibitor and its interactions with dopamine receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 326.35 g/mol. It features a dibenzoxazepinone structure, which is significant in its biological activity.
Research indicates that this compound acts primarily as an angiogenesis inhibitor , which means it can impede the formation of new blood vessels from existing ones. This property is crucial in cancer therapy as tumors often rely on angiogenesis for growth and metastasis. Additionally, the compound has been shown to interact with dopamine D2 receptors , functioning as an antagonist that may have implications for treating neurological disorders such as schizophrenia and Parkinson's disease.
Biological Activity Data
The following table summarizes key biological activities associated with the compound:
Case Studies
Case Study 1: Angiogenesis Inhibition in Cancer Models
A study investigated the effects of this compound on human umbilical vein endothelial cells (HUVECs). The results demonstrated a significant reduction in cell migration and tube formation upon treatment with the compound. This suggests that the compound effectively inhibits angiogenesis in vitro, which could translate to reduced tumor growth in vivo.
Case Study 2: Neuropharmacological Effects
In another study focusing on neuropharmacology, the compound was tested for its effects on dopamine signaling pathways. The findings indicated that it acts as a selective antagonist at dopamine D2 receptors, showing promise for therapeutic use in conditions like schizophrenia where D2 receptor modulation is critical.
Scientific Research Applications
Research indicates that N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide exhibits several significant biological activities:
Histone Deacetylase Inhibition
This compound has been identified as a potential inhibitor of histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can reactivate silenced tumor suppressor genes, making this compound a candidate for cancer therapy.
Anticancer Properties
The structural characteristics of the compound suggest it may have anticancer effects. Preliminary studies indicate that it could inhibit specific kinases associated with cancer progression, such as c-Abl tyrosine kinase.
Neuroprotective Effects
Certain derivatives of dibenzo[b,f][1,4]oxazepine have shown promise as selective inhibitors of dopamine D2 receptors. This suggests potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease.
Comparative Biological Activities
The following table summarizes the biological activities of related compounds within the dibenzo[b,f][1,4]oxazepine class:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(3-methyl-4-(N-(8-methyl... | Similar dibenzo structure | Antimalarial activity |
| N,N-dimethyl-3-[6-oxo... | Contains trifluoromethoxy group | Potential kinase inhibition |
| N-(2-aminoethyl)-3-[6-oxo... | Different side chains | Anticancer properties |
Mechanistic Insights
The mechanisms by which this compound interacts with biological targets are still under investigation. However, existing studies suggest that its structural components may facilitate binding to enzyme active sites or receptor sites critical for cellular signaling pathways.
In Vivo Studies
Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in disease models.
Mechanistic Studies
Elucidating specific molecular interactions with target proteins to better understand its mode of action.
Structure–Activity Relationship (SAR)
Exploring modifications to the chemical structure to enhance potency and selectivity for desired biological targets.
Q & A
What are the optimized synthetic routes for N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis involves reacting 2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one (BT3) with diethyl pyrocarbonate, as described in a protocol by Advanced Molecular Technologies . Key variables include:
- Solvent choice : Acetonitrile or DMF may affect cyclization efficiency.
- Reagent stoichiometry : Excess diethyl pyrocarbonate improves carbamate formation.
- Temperature : Reflux conditions (e.g., 80–100°C) are critical for intermediate stability.
Methodological Insight : Purification via reverse-phase HPLC or recrystallization (methanol/CH₂Cl₂) is recommended to isolate the target compound with >95% purity .
How can researchers confirm the structural integrity of this compound post-synthesis?
Basic Research Question
A multi-technique approach is essential:
- ¹H/¹³C NMR : Assign peaks for the dibenzo-oxazepine core (e.g., δ 6.8–7.5 ppm for aromatic protons) and thiophene-carboxamide moiety (δ 2.5–3.2 ppm for ethyl groups) .
- HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns to rule out byproducts .
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and secondary amide bands (N–H at ~3300 cm⁻¹) .
What experimental designs are appropriate for evaluating the anti-inflammatory activity of this compound in monocytic-endothelial cell adhesion assays?
Advanced Research Question
In vitro models :
- Cell lines : Use human THP-1 monocytes and HUVECs (human umbilical vein endothelial cells) under TNF-α stimulation to mimic inflammation .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values for adhesion inhibition.
- Controls : Include dexamethasone (positive control) and vehicle (DMSO) for baseline comparison .
Data validation : Quantify adhesion markers (e.g., VCAM-1/ICAM-1 via ELISA) and validate with microscopy. Replicate experiments ≥3 times to ensure statistical significance (p<0.05) .
How should researchers address contradictory results in bioactivity studies, such as inconsistent IC₅₀ values across assays?
Advanced Research Question
Root-cause analysis :
- Assay variability : Compare protocols (e.g., cell passage number, serum concentration) and normalize data to internal controls .
- Compound stability : Test degradation via LC-MS under assay conditions (e.g., pH 7.4, 37°C) to rule out hydrolysis or oxidation .
- Off-target effects : Use siRNA knockdown or selective inhibitors to isolate pathways (e.g., NF-κB vs. MAPK) .
What computational strategies can predict the binding affinity of this compound to inflammatory targets like NF-κB or COX-2?
Advanced Research Question
In silico workflow :
Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 5KIR) or IκB kinase .
MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
QSAR modeling : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on activity using descriptors like logP and polar surface area .
How can researchers design SAR (Structure-Activity Relationship) studies to optimize this compound’s anti-inflammatory efficacy?
Advanced Research Question
Key modifications :
- Dibenzo-oxazepine core : Introduce electron-withdrawing groups (e.g., –NO₂) at position 10 to enhance hydrogen bonding with targets .
- Thiophene-carboxamide : Replace the carboxamide with sulfonamide to improve solubility without sacrificing potency .
Validation : Synthesize analogs (≥10 derivatives) and test in parallel assays. Use ANOVA to identify statistically significant improvements (p<0.01) .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
Hazard mitigation :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (classified as H315/H319) .
- Ventilation : Use fume hoods for weighing and dissolution to prevent inhalation (H335) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal per OSHA guidelines .
How should researchers integrate theoretical frameworks into mechanistic studies of this compound?
Advanced Research Question
Conceptual alignment :
- Hypothesis-driven design : Link anti-inflammatory activity to NF-κB inhibition, guided by prior literature on dibenzo-oxazepines .
- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway perturbations .
- Validation : Use CRISPR-edited cell lines to confirm target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
